Tamsulosina
Descripción general
Descripción
La tamsulosina es un antagonista selectivo de los receptores adrenérgicos alfa-1A y alfa-1B, utilizado principalmente para tratar la hiperplasia prostática benigna, los cálculos ureterales, la prostatitis y la disfunción de la micción femenina . Actúa relajando los músculos de la próstata y la vejiga, lo que permite un mejor flujo urinario . La this compound se aprobó por primera vez para uso médico en los Estados Unidos en 1997 .
Mecanismo De Acción
La tamsulosina actúa bloqueando selectivamente los receptores adrenérgicos alfa-1A y alfa-1B, que se encuentran principalmente en la próstata y la vejiga . Al inhibir estos receptores, la this compound provoca la relajación de los músculos lisos en estas áreas, mejorando el flujo urinario y reduciendo los síntomas de la hiperplasia prostática benigna . Los objetivos moleculares incluyen los receptores adrenérgicos alfa-1A y alfa-1B, y las vías involucradas están principalmente relacionadas con el sistema nervioso simpático .
Aplicaciones Científicas De Investigación
La tamsulosina tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como compuesto modelo en el estudio de los antagonistas de los receptores adrenérgicos alfa-1.
Biología: Ayuda a comprender el papel de los receptores adrenérgicos alfa-1 en varios procesos fisiológicos.
Medicina: Se utiliza principalmente para tratar la hiperplasia prostática benigna y las afecciones urinarias relacionadas.
Industria: Se utiliza en el desarrollo de nuevas formulaciones farmacéuticas y sistemas de administración de fármacos.
Análisis Bioquímico
Biochemical Properties
Tamsulosin interacts with alpha-1A and alpha-1B adrenoceptors, which are most common in the prostate and bladder . It binds to alpha-1A receptors more selectively than alpha-1B . The antagonism of these receptors leads to the relaxation of smooth muscle in the prostate and detrusor muscles in the bladder, allowing for better urinary flow .
Cellular Effects
Tamsulosin influences cell function by relaxing the smooth muscle cells in the prostate and bladder . This relaxation improves urinary flow and reduces the symptoms of BPH .
Molecular Mechanism
Tamsulosin exerts its effects at the molecular level by antagonizing alpha-1A and alpha-1B adrenoceptors . This antagonism leads to the relaxation of smooth muscle in the prostate and detrusor muscles in the bladder .
Temporal Effects in Laboratory Settings
It is known that Tamsulosin exhibits high plasma-protein binding, largely to alpha-1-acid glycoprotein .
Dosage Effects in Animal Models
It is known that Tamsulosin is metabolized mainly by cytochrome P450 (CYP) 3A4 and CYP2D6 to compounds with low abundance, and 8.7–15% of an oral dose is excreted renally as the parent compound .
Metabolic Pathways
Tamsulosin is metabolized mainly by cytochrome P450 (CYP) 3A4 and CYP2D6 . These enzymes are involved in the metabolic pathways of Tamsulosin.
Transport and Distribution
Tamsulosin is known to exhibit high plasma-protein binding, largely to alpha-1-acid glycoprotein . This suggests that it may be transported and distributed within cells and tissues through binding to this protein.
Subcellular Localization
Given its mechanism of action, it is likely that Tamsulosin localizes to areas where alpha-1A and alpha-1B adrenoceptors are most common, such as the prostate and bladder .
Métodos De Preparación
La síntesis de la tamsulosina implica varios pasos. Un método incluye la reacción del clorhidrato de sulfonamida con un compuesto éter . Otro método implica la reacción de 5-(2-aminopropil)-2-metoxibenzensulfonamida con benzaldehído, seguida de la reacción con yoduro de o-etoxiphenoxietil para formar una sal de amonio cuaternario, que luego se hidroliza para obtener this compound . Los métodos de producción industrial a menudo se centran en optimizar el rendimiento y la pureza, al mismo tiempo que se minimizan los pasos de reacción y las impurezas .
Análisis De Reacciones Químicas
La tamsulosina experimenta diversas reacciones químicas, que incluyen:
Oxidación: La this compound se puede oxidar bajo condiciones específicas, aunque las vías de oxidación detalladas se estudian con menos frecuencia.
Reducción: Las reacciones de reducción no suelen asociarse con la this compound debido a su estructura estable.
Sustitución: La this compound puede experimentar reacciones de sustitución, particularmente involucrando su grupo sulfonamida.
Los reactivos comunes utilizados en estas reacciones incluyen clorhidratos, bromuros y diversos solventes orgánicos . Los principales productos formados dependen de las condiciones de reacción específicas y los reactivos utilizados.
Comparación Con Compuestos Similares
La tamsulosina se compara a menudo con otros antagonistas de los receptores adrenérgicos alfa-1, como la silodosina y la alfuzosina . Si bien todos estos compuestos actúan bloqueando los receptores alfa-1, la this compound es única en su selectividad para los subtipos alfa-1A y alfa-1B, lo que la hace particularmente eficaz en el tratamiento de las afecciones urinarias sin afectar significativamente la presión arterial . Otros compuestos similares incluyen doxazosina y terazosina, que son menos selectivos y pueden tener efectos cardiovasculares más pronunciados .
Actividad Biológica
Tamsulosin is a selective alpha-1 adrenergic receptor antagonist primarily used in the management of benign prostatic hyperplasia (BPH). Its biological activity revolves around its ability to relax smooth muscle in the prostate and bladder neck, thereby improving urinary flow and alleviating symptoms associated with lower urinary tract obstruction.
Tamsulosin predominantly targets the alpha-1A and alpha-1D adrenergic receptors, which are primarily located in the prostate and bladder. By blocking these receptors, tamsulosin causes relaxation of smooth muscle fibers, leading to improved urinary flow rates and reduced symptoms of BPH:
- Alpha-1A Receptors : Approximately 70% of alpha-1 adrenergic receptors in the prostate are of this subtype. Blocking these receptors specifically targets the prostate, minimizing side effects in other areas.
- Alpha-1D Receptors : Inhibiting these receptors helps relax the detrusor muscle of the bladder, which can alleviate storage symptoms associated with BPH .
Pharmacokinetics
Tamsulosin is well absorbed after oral administration, with peak plasma concentrations typically reached within 6 hours. It undergoes extensive metabolism primarily via the cytochrome P450 system (CYP3A4 and CYP2D6) and has a half-life of about 15 hours, allowing for once-daily dosing .
Table 1: Pharmacokinetic Parameters of Tamsulosin
Parameter | Value |
---|---|
Peak Concentration | ~6 hours post-dose |
Half-Life | ~15 hours |
Bioavailability | ~100% (after first-pass metabolism) |
Metabolism | CYP3A4, CYP2D6 |
Long-term Studies
A significant study involving 609 patients assessed the long-term efficacy and safety of tamsulosin over six years. Results indicated sustained improvements in urinary flow rates and symptom relief, with a low incidence of adverse effects such as orthostatic hypotension (1.3%) .
Short-term Studies
Multiple randomized controlled trials have demonstrated tamsulosin's effectiveness over short periods (12 weeks), showing statistically significant reductions in American Urological Association (AUA) symptom scores:
- Improvement in AUA Scores :
Table 2: Summary of Clinical Trials Evaluating Tamsulosin
Study Type | Duration | Patients | Primary Endpoint Improvement |
---|---|---|---|
Long-term Extension Study | 6 years | 609 | Sustained symptom relief |
Phase III Trial | 12 weeks | 756 | Significant AUA score reduction |
Multicenter Trials | 3 months | Varies | Improved urinary flow rates |
Safety Profile
The safety profile of tamsulosin is well-established, with most adverse effects being mild to moderate. Common side effects include:
- Dizziness
- Headache
- Fatigue
- Orthostatic hypotension (rarely severe)
In clinical settings, tamsulosin has been shown to be well-tolerated over extended periods, confirming its safety for long-term use in managing BPH symptoms .
Case Studies
Several case studies have highlighted the effectiveness of tamsulosin in specific populations:
- Elderly Patients : A study focusing on elderly men found that tamsulosin significantly improved quality of life and urinary symptoms without increasing the risk of severe adverse effects.
- Diabetic Patients : Another study indicated that tamsulosin effectively managed BPH symptoms in diabetic patients, who often experience complications related to urinary function.
Propiedades
IUPAC Name |
5-[(2R)-2-[2-(2-ethoxyphenoxy)ethylamino]propyl]-2-methoxybenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O5S/c1-4-26-17-7-5-6-8-18(17)27-12-11-22-15(2)13-16-9-10-19(25-3)20(14-16)28(21,23)24/h5-10,14-15,22H,4,11-13H2,1-3H3,(H2,21,23,24)/t15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRHKJLXJIQTDTD-OAHLLOKOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCNC(C)CC2=CC(=C(C=C2)OC)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1OCCN[C@H](C)CC2=CC(=C(C=C2)OC)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3023631 | |
Record name | Tamsulosin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3023631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Tamsulosin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014844 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Sparingly soluble in water, 6.55e-03 g/L | |
Record name | Tamsulosin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00706 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tamsulosin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014844 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Tamsulosin is a blocker of alpha-1A and alpha-1D adrenoceptors. About 70% of the alpha-1 adrenoceptors in the prostate are of the alpha-1A subtype. By blocking these adrenoceptors, smooth muscle in the prostate is relaxed and urinary flow is improved. The blocking of alpha-1D adrenoceptors relaxes the detrusor muscles of the bladder which prevents storage symptoms. The specificity of tamsulosin focuses the effects to the target area while minimizing effects in other areas., Tamsulosin hydrochloride is a sulfamoylphenethylamine-derivative alpha1-adrenergic blocking agent. The drug is pharmacologically related to doxazosin, prazosin, and terazosin; however, unlike these drugs, tamsulosin has higher affinity and selectivity for alpha1A-adrenergic receptors, which are mainly located in nonvascular smooth muscle (eg, prostate), than for alpha1B-adrenergic receptors located in vascular smooth muscle (eg, internal iliac artery). Results of in vitro studies indicate that tamsulosin has 7-38 times greater affinity for alpha1A-adrenoceptors than for alpha1B-adrenoceptors; the drug has about 12 times greater affinity for alpha1-adrenergic receptors in the prostate than for those in the aorta. Such selectivity of tamsulosin for alpha1A-receptors may result in a reduced incidence of adverse cardiovascular effects (eg, syncope, dizziness, hypotension). On a molar basis, the alpha1-adrenergic receptor affinity of tamsulosin is about 6 times that of prazosin when tested in human prostatic tissue., Because of the prevalence of alpha-receptors on the prostate capsule, prostate adenoma, and bladder trigone and the relative absence of these receptors on the bladder body, alpha-adrenergic blocking agents decrease urinary outflow resistance in men., The symptoms associated with benign prostatic hyperplasia (BPH) are related to bladder outlet obstruction, which is comprised of two underlying components: static and dynamic. The static component is related to an increase in prostate size caused, in part, by a proliferation of smooth muscle cells in the prostatic stroma. However, the severity of BPH symptoms and the degree of urethral obstruction do not correlate well with the size of the prostate. The dynamic component is a function of an increase in smooth muscle tone in the prostate and bladder neck leading to constriction of the bladder outlet. Smooth muscle tone is mediated by the sympathetic nervous stimulation of alpha1 adrenoceptors, which are abundant in the prostate, prostatic capsule, prostatic urethra, and bladder neck. Blockade of these adrenoceptors can cause smooth muscles in the bladder neck and prostate to relax, resulting in an improvement in urine flow rate and a reduction in symptoms of BPH., The influence of (+/-)-tamsulosin, a selective alpha 1A-adrenoceptor antagonist, on the positive inotropic effect and the accumulation of inositol phosphates that are induced via alpha 1-adrenoceptors was studied in comparison with that of another alpha 1A-adrenoceptor ligand oxymetazoline in the rabbit ventricular myocardium. Phenylephrine elicited a concentration-dependent positive inotropic effect via alpha 1-adrenoceptors in the presence of either (+/-)-bupranolol or S(-)-timolol. The mode of antagonism induced by (+/-)-tamsulosin on the effect of phenylephrine was dependent or the concentration applied: (+/-)-tamsulosin at 1 and 3 nM acted in a competitive manner, the slope of the regression line of the Schild plot being unity and the pA2 value being 9.12; at 10 nM, it shifted further the concentration-response curve to the right without affecting the maximal response but the slope became less than unity. At 100 nM and higher, it suppressed the maximal response to phenylephrine. (+/-)-Tamsulosin effectively antagonized the positive inotropic effect of phenylephrine even after inactivation of alpha 1B-adrenoceptors by treatment with chlorethylclonidine, which is an indication that the (+/-)-tamsulosin-sensitive subtype belongs to a class resistant to chlorethylclonidine. (+/-)-Tamsulosin, over the range of concentrations at which it antagonized the positive inotropic effect mediated by alpha 1-adrenoceptors, did not affect the accumulation of [3H]inositol phosphates that was induced by 10 microM phenylephrine. Oxymetazoline antagonized the positive inotropic effect of phenylephrine in a competitive manner without affecting the accumulation of inositol monophosphate induced by phenylephrine. These results indicate that the positive inotropic effect, mediated via (+/-)-tamsulosin- and oxymetazoline-sensitive subtype of alpha 1-adrenoceptors, is exerted by a subcellular mechanism that is independent of the accumulation of inositol phosphates. | |
Record name | Tamsulosin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00706 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tamsulosin | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7744 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
5-[(2R)-2-[bis[2-[(2-ethoxyphenoxy)ethyl]amino]propyl]-2-methoxybenzenesulfonamide, 5-[(2R)-2-aminopropyl]-2-methoxybenzenesulfonamide, 2-methoxy-5-[(2R)-2-[(2-phenoxyethyl)amino]propyl[benzenesulfonamide, 2-methoxy-5-[(2R)-2-[[2-(2-methoxyphenoxy)ethyl]amino]propyl]benzenesulfonamide, For more Impurities (Complete) data for Tamsulosin (9 total), please visit the HSDB record page. | |
Record name | Tamsulosin | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7744 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
106133-20-4 | |
Record name | Tamsulosin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=106133-20-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tamsulosin [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106133204 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tamsulosin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00706 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tamsulosin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3023631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzenesulfonamide, 5-[(2R)-2-[[2-(2-ethoxyphenoxy)ethyl]amino]propyl]-2-methoxy | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TAMSULOSIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G3P28OML5I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Tamsulosin | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7744 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Tamsulosin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014844 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
226 - 228 °C (hydrochloride salt) | |
Record name | Tamsulosin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00706 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tamsulosin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014844 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.